Methyl 3-methanesulfonylprop-2-enoate
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Overview
Description
Methyl 3-methanesulfonylprop-2-enoate is an organic compound with the molecular formula C5H8O4S. It is characterized by the presence of a methanesulfonyl group attached to a prop-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methanesulfonylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methanesulfonylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted prop-2-enoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methanesulfonylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-methanesulfonylprop-2-enoate involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids. This property makes it useful in various biochemical applications .
Comparison with Similar Compounds
Methyl methanesulfonate: Another alkylating agent with similar reactivity.
Ethyl methanesulfonate: Similar structure but with an ethyl group instead of a methyl group.
Propyl methanesulfonate: Contains a propyl group, offering different steric properties.
Properties
IUPAC Name |
methyl (E)-3-methylsulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCVRXPVXOUMD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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